molecular formula C14H15NO B12892010 (Z)-N-(3-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine CAS No. 400059-39-4

(Z)-N-(3-Ethylphenyl)-1-(5-methyl-2-furyl)methanimine

Cat. No.: B12892010
CAS No.: 400059-39-4
M. Wt: 213.27 g/mol
InChI Key: OBNHKHGLGKWYOE-UHFFFAOYSA-N
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Description

3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline is an organic compound with the molecular formula C14H17NO It is a derivative of aniline, where the aniline nitrogen is bonded to a 5-methylfuran-2-yl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline typically involves the condensation reaction between 3-ethyl aniline and 5-methylfurfural. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the methylene bridge to a single bond, forming a saturated derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-N-((5-methylfuran-2-yl)methyl)aniline: Similar structure but lacks the methylene bridge.

    3-Ethyl-N-(furan-2-yl)methylene)aniline: Similar structure but without the methyl group on the furan ring.

Uniqueness

3-Ethyl-N-((5-methylfuran-2-yl)methylene)aniline is unique due to the presence of both the ethyl group on the aniline ring and the methylene bridge connecting the aniline nitrogen to the 5-methylfuran-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

400059-39-4

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N-(3-ethylphenyl)-1-(5-methylfuran-2-yl)methanimine

InChI

InChI=1S/C14H15NO/c1-3-12-5-4-6-13(9-12)15-10-14-8-7-11(2)16-14/h4-10H,3H2,1-2H3

InChI Key

OBNHKHGLGKWYOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N=CC2=CC=C(O2)C

Origin of Product

United States

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